molecular formula C10H20N2O2 B11901218 tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate

tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate

Cat. No.: B11901218
M. Wt: 200.28 g/mol
InChI Key: HVKBVLCSBOPKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azetidine ring, and an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

  • Tert-butyl (2-(azetidin-1-yl)ethyl)carbamate serves as a versatile building block in organic synthesis. Its structure allows for further modifications, making it useful in creating more complex molecules.

2. Biological Studies: Enzyme Inhibition and Protein Interactions

  • This compound has been investigated for its potential to inhibit specific enzymes, particularly cyclooxygenase (COX) enzymes involved in inflammatory responses. Preliminary studies indicate that it may reduce the synthesis of pro-inflammatory mediators by binding to the active site of COX enzymes .
  • Additionally, it has been used in studies examining protein interactions, which are critical for understanding various biochemical pathways.

3. Antimicrobial Activity

  • Research suggests that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The azetidine moiety may enhance the ability of this compound to penetrate bacterial cell walls, thus increasing its efficacy against pathogens .

4. Anti-inflammatory Effects

  • In vivo studies have demonstrated significant anti-inflammatory activity in models such as carrageenan-induced paw edema in rats. Compounds related to this compound showed percentage inhibition values ranging from 39% to 54% in these models, indicating potential therapeutic applications for inflammatory diseases .

Enzyme Inhibition

A study focused on the inhibition of cyclooxygenase enzymes revealed that derivatives of tert-butyl carbamate could effectively bind to these enzymes, leading to reduced inflammation markers in biological assays . This finding supports the compound's potential use in developing anti-inflammatory drugs.

Antimicrobial Research

In a comparative analysis of various carbamate derivatives, this compound was found to have moderate antibacterial activity against strains such as E. coli and B. cereus. The study utilized microdilution broth susceptibility assays to evaluate effectiveness, highlighting its potential as an antimicrobial agent .

Comparative Analysis of Related Compounds

To provide context for the applications of this compound, a comparison with structurally similar compounds is useful:

Compound NameBiological Activity
Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamateModerate enzyme inhibition
Tert-butyl N-{2-[1-(diphenylmethyl)-3-hydroxyazetidin-3-yl]ethyl}carbamateStrong antimicrobial properties

Mechanism of Action

The mechanism of action of tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The azetidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

  • tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
  • tert-Butyl (2-(azetidin-3-yl)propan-2-yl)carbamate hydrochloride

Comparison: tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate is unique due to the position of the azetidine ring and the specific functional groups attached to it. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a distinct entity in chemical and biological research .

Biological Activity

tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₈N₂O₂, with a molecular weight of approximately 214.31 g/mol. The compound features a carbamate functional group and an azetidine ring, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The azetidine ring can modulate the activity of various enzymes and receptors, potentially acting as either an inhibitor or an activator depending on the context. This dual functionality allows the compound to influence multiple biochemical pathways.

Neuropharmacological Effects

Research indicates that this compound may enhance synaptic transmission and has potential applications in treating mood disorders and cognitive enhancement. Notable findings include:

  • Synaptic Transmission : Studies suggest that this compound may improve neuronal survival under stress conditions, such as those induced by amyloid-beta peptides associated with Alzheimer's disease.
  • Cognitive Effects : Compounds with similar structural motifs have shown cognitive enhancement properties, indicating that this compound may also exhibit such effects.

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In vitro studies demonstrated that this compound significantly reduced cell death rates in neuronal cultures exposed to amyloid-beta peptides. The results indicated a protective effect against neurodegeneration, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Anxiety Disorders

Behavioral assays conducted in animal models showed that administration of the compound resulted in reduced anxiety-like behaviors. This supports its role as a modulator of neurotransmitter systems involved in anxiety regulation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-Butyl (2-aminoethyl)(ethyl)carbamateAmino group presenceModerate neuropharmacological effects
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamateDifferent azetidine positionEnhanced cognitive effects
tert-Butyl (2-piperidin-3-ylethyl)carbamatePiperidine ringVarying anxiolytic properties

The unique structural features of this compound contribute to its distinct reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[2-(azetidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-5-8-12-6-4-7-12/h4-8H2,1-3H3,(H,11,13)

InChI Key

HVKBVLCSBOPKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.